molecular formula C19H20N2O B13859694 (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide

(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide

Cat. No.: B13859694
M. Wt: 292.4 g/mol
InChI Key: LECUHSKWDLNQEZ-UHFFFAOYSA-N
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Description

(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide is a complex organic compound featuring an anthracene moiety, a dimethylamino group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide typically involves the following steps:

    Formation of the Anthracene Derivative: The anthracene core is functionalized at specific positions to introduce reactive groups.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid share structural similarities.

    Dimethylamino Compounds: Compounds like dimethylaminopyridine and dimethylaminobenzene have similar functional groups.

Uniqueness

(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide is unique due to the combination of the anthracene moiety and the dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-anthracen-1-yl-2-(dimethylamino)propanamide

InChI

InChI=1S/C19H20N2O/c1-21(2)18(19(20)22)12-16-9-5-8-15-10-13-6-3-4-7-14(13)11-17(15)16/h3-11,18H,12H2,1-2H3,(H2,20,22)

InChI Key

LECUHSKWDLNQEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC1=CC=CC2=CC3=CC=CC=C3C=C21)C(=O)N

Origin of Product

United States

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